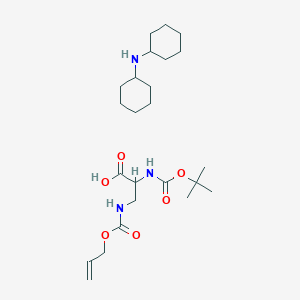
Boc-Dap(Alloc)-OH.DCHA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-Dap(Alloc)-OH.DCHA: is a compound used primarily in peptide synthesis. It is a derivative of 2,3-diaminopropionic acid, where the amino groups are protected by tert-butoxycarbonyl (Boc) and allyloxycarbonyl (Alloc) groups. The compound is often used in the synthesis of peptides and proteins due to its stability and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Dap(Alloc)-OH involves several steps:
Protection of Amino Groups: The amino groups of 2,3-diaminopropionic acid are protected using tert-butoxycarbonyl (Boc) and allyloxycarbonyl (Alloc) groups.
Industrial Production Methods: Industrial production of Boc-Dap(Alloc)-OH follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: Boc-Dap(Alloc)-OH undergoes several types of reactions:
Deprotection Reactions: Removal of Boc and Alloc groups under acidic or basic conditions.
Amidation: Formation of amides through reactions with carboxylic acids or acid chlorides.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) for Boc removal and palladium catalysts for Alloc removal.
Amidation: Carboxylic acids, acid chlorides, and isocyanates.
Major Products:
Deprotected Amines: Resulting from the removal of Boc and Alloc groups.
Amides: Formed through amidation reactions.
Aplicaciones Científicas De Investigación
Boc-Dap(Alloc)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: Used as a building block for the synthesis of peptides and proteins.
Drug Development: Employed in the synthesis of peptide-based drugs and enzyme inhibitors.
Bioconjugation: Utilized in the attachment of peptides to various biomolecules for research purposes.
Mecanismo De Acción
The mechanism of action of Boc-Dap(Alloc)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Boc and Alloc groups protect the amino groups during synthesis, preventing unwanted side reactions. Upon deprotection, the free amine groups can participate in further reactions, such as peptide bond formation .
Comparación Con Compuestos Similares
Boc-Val-OH: A Boc-protected derivative of valine, used in peptide synthesis.
Boc-Leu-OH: A Boc-protected derivative of leucine, also used in peptide synthesis.
Uniqueness: Boc-Dap(Alloc)-OH is unique due to its dual protection of amino groups, which provides greater stability and selectivity in peptide synthesis compared to single-protected derivatives .
Propiedades
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O6.C12H23N/c1-5-6-19-10(17)13-7-8(9(15)16)14-11(18)20-12(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,14,18)(H,15,16);11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVXFXVPQJBLFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-{5-benzyl-3-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-hydroxybenzylidene}-3-bromobenzohydrazide](/img/structure/B13383291.png)
![hydron;iron(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13383295.png)
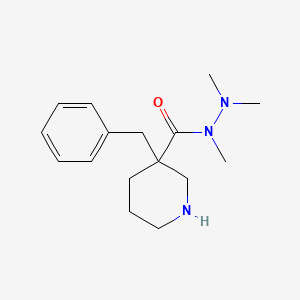
![6-Amino-5-[(4-hydroxybenzylidene)amino]-4-pyrimidinol](/img/structure/B13383298.png)
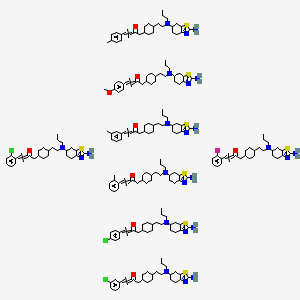
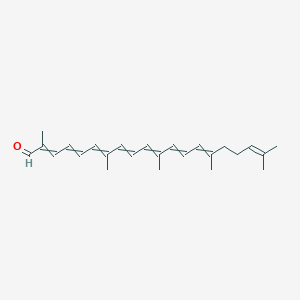
![2-amino-6-[benzyl(2,2-diethoxyethyl)amino]-5-nitro-1H-pyrimidin-4-one](/img/structure/B13383325.png)
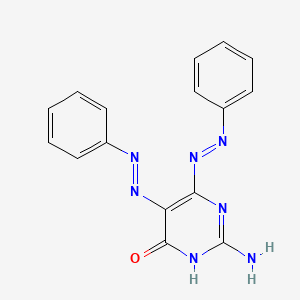

![benzhydryl (6R,7R)-3-(chloromethyl)-7-(4-methylbenzamido)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13383341.png)
![2-[Amino(dihydroxy)methyl]-3,3-bis(methylsulfanyl)prop-2-enenitrile](/img/structure/B13383346.png)
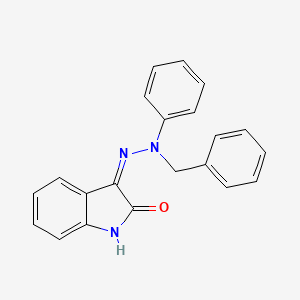
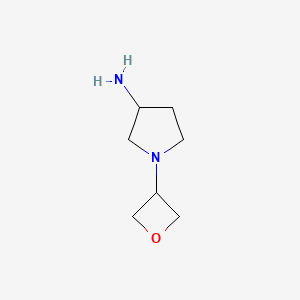
![(2S)-3-[2-({[(tert-butoxy)carbonyl]amino}oxy)acetamido]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13383355.png)
